4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(furan-2-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
The compound 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(furan-2-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one belongs to the pyrazolone class, a family of heterocyclic compounds known for their pharmacological versatility, including antipyretic, analgesic, and anti-inflammatory properties . Structurally, it features two pyrazolone rings connected via a methyl bridge substituted with a furan-2-yl group. This furan moiety introduces electronic and steric effects that may enhance bioavailability or target specificity compared to simpler pyrazolone derivatives. Crystallographic studies of related compounds (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide) reveal planar pyrazolone cores stabilized by intramolecular hydrogen bonds, which are critical for maintaining structural integrity during biological interactions .
Properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(furan-2-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-18-23(26(32)30(28(18)3)20-12-7-5-8-13-20)25(22-16-11-17-34-22)24-19(2)29(4)31(27(24)33)21-14-9-6-10-15-21/h5-17,25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBCPOBSQCVTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CO3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(furan-2-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 4-aminoantipyrine with suitable aldehydes or ketones to form Schiff base derivatives. These derivatives are then further reacted with furan-2-carbaldehyde under controlled conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolone core, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(furan-2-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways Involved: It modulates the production of inflammatory mediators and inhibits the proliferation of cancer cells by interfering with key signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, biological activities, and crystallographic features:
Key Comparisons
Compounds with thiazole or indole moieties (e.g., ) exhibit broader antimicrobial and anticancer activities due to extended conjugation and heteroaromatic interactions.
Synthetic Methodologies :
- Traditional condensation and diazo coupling (e.g., ) are common for pyrazolone derivatives. Ultrasound-assisted synthesis (e.g., ) achieves higher yields (>85%) and shorter reaction times compared to conventional methods.
Crystallographic and Hydrogen-Bonding Patterns :
- The target compound’s furan substituent may disrupt planar packing observed in simpler derivatives (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide, which forms R₂²(8) hydrogen-bonded dimers ).
- Thiazole-containing analogues (e.g., ) adopt Z-configurations, enabling stronger π-π stacking, whereas dichlorophenyl derivatives (e.g., ) rely on halogen bonding for crystal stability.
Thiazole- and indole-modified derivatives (e.g., ) are prioritized in drug discovery pipelines due to their target specificity in cancer and bacterial models.
Biological Activity
The compound 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(furan-2-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a pyrazole ring fused with furan and phenyl groups, which may contribute to its biological activity through various mechanisms.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results.
Table 1: Anticancer Activity Against Different Cell Lines
Antibacterial Activity
The compound has also been tested for antibacterial properties against several strains of bacteria. The results indicate that it possesses moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL | |
| Pseudomonas aeruginosa | 35 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, the compound has shown potential anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The precise mechanism of action for this pyrazole derivative is still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit enzymes such as cyclooxygenase (COX) involved in inflammation.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells.
- Interference with Bacterial Metabolism : Disrupting metabolic processes in bacterial cells.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with breast cancer demonstrated that treatment with a related pyrazole compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : In a study focusing on bacterial infections, patients treated with a formulation containing pyrazole derivatives showed improved recovery rates and reduced infection severity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
